molecular formula C8H16FNO B1482475 2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol CAS No. 2021567-66-6

2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol

Cat. No.: B1482475
CAS No.: 2021567-66-6
M. Wt: 161.22 g/mol
InChI Key: NYRUBRALQWIWKG-UHFFFAOYSA-N
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Description

2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . The compound’s structure includes a piperidine ring substituted with a fluoromethyl group and an ethan-1-ol moiety, making it a versatile intermediate in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, preventing the HIV-1 virus from entering the cell . The compound contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The antagonistic action of this compound on the CCR5 receptor disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell and propagating within the host, thereby inhibiting the progression of HIV-1 infection .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of a basic nitrogen atom and two or more lipophilic groups .

Result of Action

By blocking the CCR5 receptor, this compound prevents the entry of HIV-1 into the cell . This action can potentially slow down or halt the progression of HIV-1 infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the 3D orientation of the compound, which can be impacted by the rigidity of its linker region, may influence ternary complex formation and thus its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol typically involves the reaction of piperidine with fluoromethylating agents under controlled conditions. One common method includes the use of fluoromethyl iodide in the presence of a base such as potassium carbonate, followed by the addition of ethylene oxide to introduce the ethan-1-ol group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis . Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield piperidin-1-yl ethanone, while reduction can produce various substituted piperidines .

Scientific Research Applications

2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Chloromethyl)piperidin-1-yl)ethan-1-ol
  • 2-(4-(Bromomethyl)piperidin-1-yl)ethan-1-ol
  • 2-(4-(Methyl)piperidin-1-yl)ethan-1-ol

Uniqueness

2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this derivative particularly valuable in drug design and development .

Properties

IUPAC Name

2-[4-(fluoromethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRUBRALQWIWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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